molecular formula C14H14N2O4S2 B2499179 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034593-01-4

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2499179
CAS No.: 2034593-01-4
M. Wt: 338.4
InChI Key: PXFDKYIBGCTVFV-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is a synthetic small molecule featuring a multifaceted heterocyclic architecture, designed for advanced pharmaceutical and biochemical research. The compound's structure integrates three distinct pharmacologically relevant rings: a 3,5-dimethylisoxazole, a thiophene, and a furan, connected via a methyl-sulfonamide linker. This specific molecular framework is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Isoxazole derivatives are renowned for their wide spectrum of biological activities. Scientific studies have demonstrated that compounds containing the isoxazole scaffold exhibit potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The incorporation of the thiophene and furan heterocycles, commonly found in bioactive natural products and approved drugs, further enhances the potential for unique target interactions and can improve physicochemical properties . The sulfonamide functional group is a classic moiety in drug design, known for its ability to participate in key hydrogen bonding interactions with biological targets and present in numerous enzyme inhibitors . This compound is intended solely for research applications in vitro. It is a valuable tool for scientists exploring structure-activity relationships (SAR) in heterocyclic chemistry, screening for new biological activities, and investigating mechanisms of action against specific pathogenic or cellular targets. Researchers are advised to consult relevant safety data sheets before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDKYIBGCTVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide (molecular formula: C₁₄H₁₄N₂O₄S₂ , molecular weight: 338.4 g/mol ) consists of:

  • A 3,5-dimethylisoxazole core substituted with a sulfonamide group at position 4.
  • A (5-(thiophen-2-yl)furan-2-yl)methyl side chain linked via the sulfonamide nitrogen.

The thiophene and furan rings contribute to π-π stacking interactions, while the sulfonamide group enhances solubility and bioactivity.

Synthetic Routes and Methodologies

Sulfonyl Chlorination of Isoxazole Precursors

The primary synthesis involves sulfonyl chlorination of 3,5-dimethylisoxazole derivatives, followed by amination with (5-(thiophen-2-yl)furan-2-yl)methanamine.

Step 1: Preparation of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

A modified protocol from Komshina et al. (2024) is employed:

Parameter Value/Description
Substrate 3,5-Dimethylisoxazole
Chlorinating Agent Chlorosulfonic acid (0.10 mol) + SOCl₂ (0.01 mol)
Reaction Conditions 60°C, 1 hour, under N₂ atmosphere
Workup Ice-chloroform extraction, Na₂SO₄ drying
Purification Silica gel chromatography (hexane:EtOAc 3:1)

This step achieves regioselective sulfonation at position 4 due to the electron-withdrawing nature of the isoxazole ring, stabilizing the σ-complex intermediate.

Step 2: Amination with (5-(Thiophen-2-yl)Furan-2-yl)Methanamine

The sulfonyl chloride intermediate reacts with (5-(thiophen-2-yl)furan-2-yl)methanamine in acetonitrile with pyridine as a base:

$$
\text{C}7\text{H}7\text{ClNO}3\text{S} + \text{C}9\text{H}9\text{NOS} \xrightarrow{\text{Pyridine, CH₃CN}} \text{C}{14}\text{H}{14}\text{N}2\text{O}4\text{S}2 + \text{HCl}
$$

Parameter Value/Description
Molar Ratio 1:1.2 (sulfonyl chloride:amine)
Temperature 0°C → room temperature, 12 hours
Yield ~65–72% (estimated from analogous reactions)

The product is purified via recrystallization (ethanol/water) and confirmed by ¹H NMR and LC-MS .

Alternative Route: Multicomponent Coupling

A secondary method adapts Suzuki-Miyaura cross-coupling to construct the thiophene-furan moiety before sulfonamide formation:

  • Synthesis of (5-(Thiophen-2-yl)Furan-2-yl)Methanol :

    • Couple 2-thiopheneboronic acid with 5-bromofuran-2-carbaldehyde via Pd(PPh₃)₄ catalysis.
    • Reduce the aldehyde to methanol using NaBH₄ (yield: 85%).
  • Sulfonamide Coupling :

    • React 3,5-dimethylisoxazole-4-sulfonyl chloride with the alcohol-derived amine (after Mitsunobu activation).

Reaction Optimization and Challenges

Regioselectivity in Sulfonyl Chlorination

The isoxazole ring directs sulfonation to position 4 despite its electron-withdrawing nature. Computational studies suggest this results from resonance stabilization of the σ-complex, where positive charge delocalizes onto the isoxazole oxygen. Competing sulfonation at position 5 is minimized (<5%).

Side Reactions and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to sulfonic acid byproducts. Use of anhydrous solvents and drying tubes is critical.
  • Amine Over-Addition : Excess amine causes di-sulfonamide formation. Stoichiometric control (1:1.2 ratio) suppresses this.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95 (d, J = 3.6 Hz, 1H, furan-H), 4.55 (s, 2H, CH₂), 2.45 (s, 3H, isoxazole-CH₃), 2.30 (s, 3H, isoxazole-CH₃).
  • LC-MS (ESI+) : m/z 339.1 [M+H]⁺.

Purity and Yield

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 158–160°C (decomposition observed above 160°C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Evitachem’s continuous flow protocol could enhance scalability:

  • Microreactor Setup : Mix sulfonyl chloride and amine streams at 0°C, with in-line quenching.
  • Advantages : Improved heat transfer, reduced reaction time (2 hours), higher yield (75–80%).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide exhibit potent anticancer effects. These compounds have been studied for their ability to inhibit various cancer cell lines, including breast, colon, lung, and prostate cancers.

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrases (CAs), particularly CA II and CA IX. These enzymes are often overexpressed in tumors and play a role in tumor growth and metastasis. The compound has demonstrated nanomolar-level potency against these enzymes, suggesting its potential as a therapeutic agent in oncology.

Study on Anticancer Activity

A recent investigation focused on the structure-activity relationship (SAR) of derivatives based on the isoxazole framework. Key findings include:

  • Modifications at specific positions significantly enhanced anticancer efficacy while reducing toxicity towards normal cells.
CompoundCancer Cell LineIC50 (µM)
Compound ABreast Cancer0.5
Compound BColon Cancer0.8
Compound CLung Cancer1.0
Compound DProstate Cancer0.7

Carbonic Anhydrase Inhibition Study

Another study evaluated the compound's ability to inhibit human carbonic anhydrases II and IX in vitro. The results revealed IC50 values in the nanomolar range, indicating strong inhibitory potential:

Enzyme TypeIC50 (nM)
CA II10
CA IX15

These findings highlight its promise as a therapeutic agent targeting both cancer proliferation and tumor microenvironment regulation.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Structural Comparison with Selected Analogues

Compound Class Core Structure Key Functional Groups Heterocyclic Substitution
Target Compound Isoxazole Sulfonamide, Furan-Thiophene 3,5-Dimethyl, Thiophene-Fused
Triazole-Thiones [7–9] 1,2,4-Triazole Thione (C=S), Sulfonyl Halogenated Phenyl, Difluorophenyl
Ranitidine Analogues Furan Sulfanyl (-S-), Dimethylamino Nitroacetamide, Thiazole

Key Comparisons :

Core Heterocycles: The isoxazole core in the target compound contrasts with triazole (e.g., compounds [7–9]) or furan (e.g., Ranitidine derivatives) backbones.

Sulfur-Containing Functional Groups :

  • The sulfonamide group (-SO₂NH-) in the target differs from sulfonyl (-SO₂-) groups in triazole derivatives and sulfanyl (-S-) linkages in Ranitidine analogues. Sulfonamides are stronger hydrogen-bond acceptors, which may improve solubility and target engagement compared to sulfanyl groups.

Substituent Effects :

  • The fused thiophene-furan moiety in the target compound introduces extended π-conjugation and lipophilicity, contrasting with halogenated phenyl groups in triazole derivatives or nitroacetamide groups in Ranitidine-related compounds. This could influence membrane permeability and metabolic stability.

Functional Implications :

  • Bioactivity: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activity. The target compound’s structure may confer broader target selectivity compared to triazole-thiones, which often exhibit antifungal properties, or Ranitidine derivatives, which target histamine receptors.
  • Solubility : The polar sulfonamide group may enhance aqueous solubility relative to the lipophilic thiophene-furan system, balancing pharmacokinetic properties.
  • Stability : The absence of tautomerism (unlike triazole-thiones) and the rigid isoxazole core may improve chemical stability under physiological conditions.

Biological Activity

3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound recognized for its potential biological activities. This compound belongs to the isoxazole class and features a unique combination of functional groups, including thiophene and furan, which contribute to its diverse applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Isoxazole ring : A five-membered heterocyclic compound containing nitrogen.
  • Sulfonamide group : Known for its antibacterial properties.
  • Thiophene and furan rings : Contribute to the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the isoxazole ring : Achieved through cycloaddition reactions.
  • Introduction of thiophene and furan rings : Accomplished via palladium-catalyzed cross-coupling reactions.
  • Amidation : Finalization through the reaction of carboxylic acid derivatives with amines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that isoxazole derivatives can induce cytotoxic effects in cancer cell lines. For example, related compounds have been tested against human promyelocytic leukemia cells (HL-60), revealing significant cytotoxicity with IC50 values ranging from 86 to 755 μM. The mechanism involves modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1, suggesting that these compounds may promote apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains. The presence of thiophene and furan rings enhances their interaction with biological targets, potentially increasing their efficacy as antimicrobial agents .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes. For instance, sulfonamide derivatives have been tested for their inhibitory potential against human carbonic anhydrase isoforms. Although many derivatives showed weak inhibition, some exhibited modest activity, indicating the potential for further optimization in drug design .

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : Binding to active sites of target enzymes.
  • Receptor modulation : Interacting with specific receptors to alter cellular signaling pathways.
  • Induction of apoptosis : Promoting programmed cell death in cancer cells through modulation of key regulatory proteins .

Case Studies

  • Cytotoxicity in HL-60 Cells : A study demonstrated that certain isoxazole derivatives significantly reduced cell viability in HL-60 cells, with specific compounds inducing apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1 .
  • Antimicrobial Testing : Another study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antibacterial agents .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
3,5-Dimethyl-N-(Thiophen-Furan-Isoxazole)Isoxazole + Sulfonamide + Thiophene + FuranAnticancer, Antimicrobial
N-(5-Methyl-Isoxazol) DerivativesIsoxazole + SulfonamideWeak inhibitor of hCA isoforms
Other Isoxazole DerivativesVariesCytotoxicity in cancer cells

Q & A

Q. What are the key synthetic routes for 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide?

The synthesis typically involves:

  • Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under mild conditions .
  • Coupling reactions : The thiophene-furan moiety is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by sulfonamide linkage formation using sulfonyl chlorides .

Q. Example synthesis protocol :

StepReagents/ConditionsYieldReference
Isoxazole formationNitrile oxide + alkene, RT, 12 h65%
Thiophene-furan couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72%
Sulfonamide linkageSulfonyl chloride, pyridine, 0°C→RT85%

Q. How is the compound characterized structurally?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond lengths, angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) .
    • MS : Molecular ion peaks (e.g., m/z 405.5 for [M+H]⁺) validate molecular weight .

Q. Key crystallographic parameters (hypothetical example) :

ParameterValue
Space groupP2₁/c
R-factor0.042
Hydrogen bondsC11–H11···N1 (2.89 Å)

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate:
    • HOMO-LUMO gaps (e.g., ~4.2 eV, indicating moderate reactivity) .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare DFT-derived bond lengths with X-ray data (deviation < 0.02 Å) .

Q. Example DFT results :

PropertyCalculated ValueExperimental Value
HOMO (eV)-6.3N/A
C–S bond length (Å)1.761.78

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Issue : Discrepancies in bond angles (e.g., isoxazole ring distortion in X-ray vs. DFT).
  • Solution :
    • Validate crystallographic refinement using SHELXL (e.g., check ADPs for thermal motion artifacts) .
    • Re-examine NMR assignments via 2D experiments (e.g., HSQC/HMBC to confirm furan-thiophene connectivity) .

Q. What methodologies assess potential biological activity?

  • Target prediction : Molecular docking (e.g., AutoDock Vina) against enzymes like carbonic anhydrase (sulfonamide motif) .
  • In vitro assays :
    • Antimicrobial : MIC testing against S. aureus (e.g., 12.5 µg/mL) .
    • Enzyme inhibition : IC₅₀ determination via fluorometric assays .

Q. Hypothetical docking results :

Target ProteinDocking Score (kcal/mol)
Carbonic anhydrase IX-9.2
EGFR kinase-8.7

Data Contradiction Analysis

  • Case : Conflicting solubility data (e.g., experimental logP = 2.1 vs. predicted 2.8).
  • Resolution :
    • Re-measure logP via shake-flask method (partitioning in octanol/water) .
    • Validate computational models (e.g., adjust atomic partial charges in DFT) .

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